L-threo-isocitric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

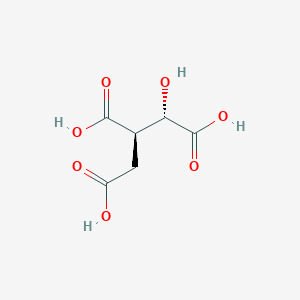

L-threo-isocitric acid is the (1S,2R)-stereoisomer of isocitric acid. It is a conjugate acid of a L-threo-isocitrate(3-). It is an enantiomer of a D-threo-isocitric acid.

Wissenschaftliche Forschungsanwendungen

Biological and Medical Applications

1.1 Treatment of Metabolic Disorders

L-threo-isocitric acid has been identified as a potential therapeutic agent for various metabolic disorders. It plays a crucial role in energy metabolism and has been studied for its ability to alleviate symptoms associated with:

- Iron-deficiency anemia : ICA acts as a chelating agent, enhancing iron absorption and utilization in the body, which is critical for hemoglobin synthesis and overall energy metabolism .

- Metabolic myopathy : Research indicates that ICA can improve cellular respiration in conditions where succinate dehydrogenase activity is compromised, thus aiding muscle metabolism during physical exertion .

1.2 Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties against oxidative stress induced by heavy metals. It has been found to mitigate the neurotoxic effects of lead and molybdenum salts, improving cognitive functions in animal models subjected to heavy metal exposure . This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.

Agricultural and Environmental Applications

2.1 Enhancing Plant Growth

This compound can serve as a bio-stimulant in agriculture. Its role in enhancing nutrient uptake and promoting plant growth under stress conditions has been documented. For instance, ICA has been shown to improve the resilience of plants to adverse environmental factors such as drought and salinity by optimizing energy utilization within plant cells .

2.2 Bioremediation Potential

The antioxidant properties of this compound make it a candidate for bioremediation strategies aimed at detoxifying environments contaminated with heavy metals. Its ability to neutralize the harmful effects of these metals on living organisms can be leveraged to restore ecological balance in polluted areas .

Industrial Applications

3.1 Production Processes

This compound is increasingly being produced through biotechnological methods, particularly using microbial fermentation processes involving strains such as Yarrowia lipolytica. This yeast has demonstrated efficiency in converting various substrates into ICA, making it a sustainable option for industrial production .

3.2 Use as a Chelating Agent

In industrial settings, this compound is utilized as a chelating agent in various applications including:

- Food industry : As an additive to enhance flavor stability and prevent metal ion-induced spoilage.

- Pharmaceuticals : As a stabilizer for drug formulations by preventing metal ion catalyzed degradation processes .

Comparative Analysis of Isocitric Acid Isomers

| Property | This compound | Erythro-Isocitric Acid | Other Isomers |

|---|---|---|---|

| Biological Activity | High | Moderate | Low |

| Chelating Ability | Excellent | Moderate | Poor |

| Neuroprotective Effect | Strong | Weak | None |

| Industrial Use | Emerging | Limited | Minimal |

Case Studies

5.1 Neuroprotective Study on Rats

A study conducted on rats exposed to lead salts demonstrated that administration of this compound significantly improved learning and memory functions compared to control groups treated with traditional antioxidants like ascorbic acid . This highlights its potential as a superior neuroprotective agent.

5.2 Biotechnological Production

Research on the fermentation of biodiesel waste using Yarrowia lipolytica showed that optimizing fermentation conditions led to increased yields of this compound, reinforcing its viability as an industrial product derived from waste materials .

Analyse Chemischer Reaktionen

Stereochemical Configuration and Isomerism

L-threo-isocitric acid belongs to the threo diastereomer series, characterized by its (1S,2R) configuration. It is one of four possible stereoisomers of isocitric acid (Figure 1):

| Stereoisomer | Configuration | Biological Relevance |

|---|---|---|

| threo-D~s~ (L) | (1S,2R) | Primary substrate in TCA cycle |

| threo-L~s~ | (1R,2S) | Rare in nature |

| erythro-D~s~ | (1S,2S) | Produced by fungi (e.g., Talaromyces) |

| erythro-L~s~ | (1R,2R) | Synthetically accessible |

Figure 1: Stereoisomers of isocitric acid .

Citric Acid Cycle (TCA Cycle)

This compound is a critical intermediate in the TCA cycle. Key reactions include:

(a) Isomerization via Aconitase

Citric acid undergoes reversible isomerization to form cis-aconitate and then this compound:

Citrate↔cis Aconitate+H2O↔L threo isocitrate

Enzyme : Aconitase (EC 4.2.1.3)

Cofactors : None required .

(b) Oxidative Decarboxylation by Isocitrate Dehydrogenase (IDH)

This compound is oxidized to α-ketoglutarate, generating NAD(P)H and CO~2~:

L threo isocitrate+NAD P +→α Ketoglutarate+CO2+NAD P H+H+

Enzyme :

-

IDH1 (Cytoplasmic, NADP+-dependent)

-

IDH2 (Mitochondrial, NADP+-dependent)

-

IDH3 (Mitochondrial, NAD+-dependent)

| Enzyme | Cofactor | Localization | ATP Yield |

|---|---|---|---|

| IDH1 | NADP+ | Cytoplasm | N/A |

| IDH2 | NADP+ | Mitochondria | 2.5 ATP |

| IDH3 | NAD+ | Mitochondria | 2.5 ATP |

Table 1: Isoforms of isocitrate dehydrogenase .

Anaplerotic and Cataplerotic Reactions

This compound participates in replenishing TCA cycle intermediates:

-

Anaplerotic : Conversion to succinyl-CoA via α-ketoglutarate.

Microbial Production

The fungus Talaromyces verruculosus directly converts cellulose into erythro-isocitric acid at 23.5 g/L yield under nitrogen-limited conditions. While this primarily yields the erythro isomer, the process highlights enzymatic pathways relevant to stereoisomer interconversion .

NMR and Chromatography

-

¹H NMR : Distinct peaks at δ 2.85 (C2-H) and δ 4.35 (C1-OH) confirm the threo configuration .

-

HPLC : Retention time of 8.2 min (C18 column, 0.1% H~3~PO~4~ mobile phase) .

Clinical and Biochemical Significance

Eigenschaften

Molekularformel |

C6H8O7 |

|---|---|

Molekulargewicht |

192.12 g/mol |

IUPAC-Name |

(1S,2R)-1-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-,4+/m1/s1 |

InChI-Schlüssel |

ODBLHEXUDAPZAU-FONMRSAGSA-N |

SMILES |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O |

Isomerische SMILES |

C([C@H]([C@@H](C(=O)O)O)C(=O)O)C(=O)O |

Kanonische SMILES |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.